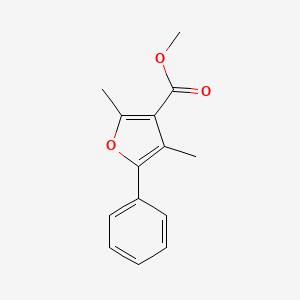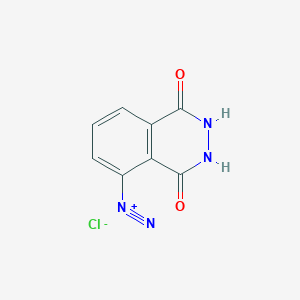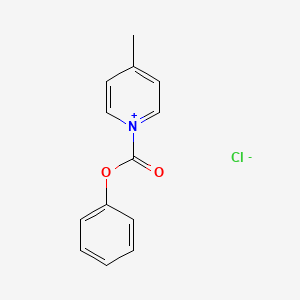
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with a methyl group and a phenoxycarbonyl group, along with a chloride ion.
准备方法
The synthesis of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with phenyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
化学反应分析
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism of action of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways .
相似化合物的比较
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
Pyridinium chloride: Lacks the phenoxycarbonyl group, making it less versatile in certain applications.
4-Methylpyridinium chloride: Lacks the phenoxycarbonyl group, resulting in different chemical properties and reactivity.
Phenylpyridinium chloride: Lacks the methyl group, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
118196-02-4 |
|---|---|
分子式 |
C13H12ClNO2 |
分子量 |
249.69 g/mol |
IUPAC 名称 |
phenyl 4-methylpyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C13H12NO2.ClH/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12;/h2-10H,1H3;1H/q+1;/p-1 |
InChI 键 |
LAQIGTSJKQRNHV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


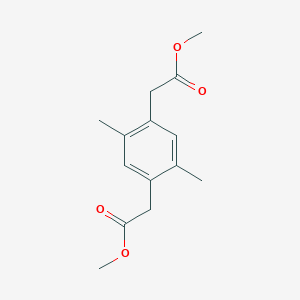
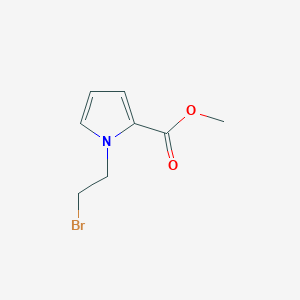
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
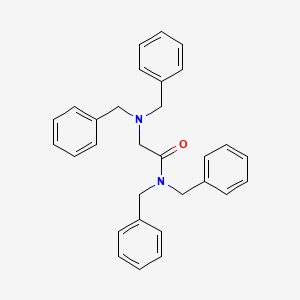
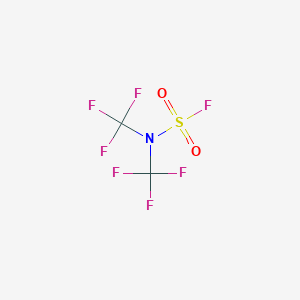
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

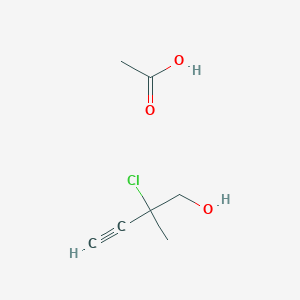
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
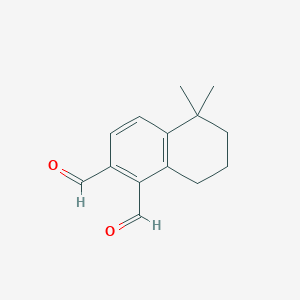
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
